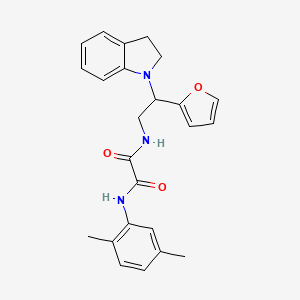

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a complex N2 substituent comprising a furan-2-yl moiety and an indolin-1-yl-ethyl chain. The compound’s design combines lipophilic (dimethylphenyl, indolin) and heteroaromatic (furan) elements, which may influence receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-9-10-17(2)19(14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWPOAMVRHYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2,5-dimethylaniline, under controlled conditions to form the intermediate oxalamide.

Attachment of the furan and indoline moieties: The intermediate is then reacted with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification processes: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to amines under strong reducing conditions.

Substitution: Aromatic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: Investigated for its interactions with enzymes and receptors, providing insights into biochemical pathways.

Mechanism of Action

The mechanism by which N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting or activating their function.

Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

Structural Analogues and Substituent Effects

The oxalamide backbone is a common scaffold in flavoring agents and pharmacologically active compounds. Key structural analogues include:

Key Observations :

- N1 Substituents: The 2,5-dimethylphenyl group in the target compound offers steric hindrance and lipophilicity compared to the methoxybenzyl groups in S336 and No. 1767. This may reduce solubility but enhance membrane permeability.

- N2 Substituents: The indolin-1-yl and furan-2-yl groups in the target compound are distinct from the pyridyl or quinolinyl moieties in analogues.

Pharmacological and Toxicological Profiles

- S336: Approved as a flavoring agent (FEMA 4233) with a safety margin of 500 million based on a NOEL of 100 mg/kg bw/day. Rapid metabolism in hepatocytes without amide hydrolysis minimizes systemic toxicity .

- Target Compound: No direct toxicity data are available.

Metabolic Stability and Pathways

Regulatory and Application Considerations

- Approved Compounds : S336 and related oxalamides are globally approved for use in savory food products due to their umami-enhancing properties and favorable safety profiles .

- However, regulatory evaluation would require data on genotoxicity, metabolic fate, and exposure thresholds, following frameworks established for S336 .

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structural characteristics, and potential applications in drug development.

Structural Characteristics

The compound features a unique combination of functional groups, including:

- Oxalamide Core : This structure imparts distinct chemical properties compared to other amides.

- Furan and Indole Moieties : These aromatic rings are known for their biological activity, potentially enabling interactions with various biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C26H34N4O2 |

| Molecular Weight | 434.6 g/mol |

| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. The structural components of the compound could facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or cell viability.

Case Study: Antibacterial Activity

In a recent study, the compound was tested against various bacterial strains. The results demonstrated that it exhibited notable antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation. Its ability to modulate specific signaling pathways may contribute to its efficacy in inhibiting tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can significantly reduce the proliferation of certain cancer cell lines. The observed cytotoxicity correlates with the compound's concentration, suggesting a dose-dependent effect.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The unique structural features may allow the compound to bind to specific enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of indole and furan moieties may facilitate interactions with receptor sites on cells, influencing signal transduction pathways.

- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound holds potential for further development as a therapeutic agent in treating infections and cancer.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms underlying its biological activities. Potential areas for investigation include:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structural modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.